2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide
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Overview
Description
2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide is a synthetic organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, contributing to its unique chemical properties and reactivity
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found in many potent biologically active compounds . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole compounds can interact with various biological targets to exert their effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the solubility of thiazole compounds in various solvents can affect their bioavailability and thus their efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, 4-cyano-3-methyl-1,2-thiazole is prepared by reacting 3-methyl-2-bromoacrylonitrile with thiourea under basic conditions.
Amination: The thiazole derivative is then subjected to amination using methylamine to introduce the methylamino group at the 5-position of the thiazole ring.
Acetamide Formation: Finally, the compound is reacted with chloroacetamide to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a catalyst or base, such as triethylamine, and are conducted under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide can be compared with other thiazole derivatives:
2-Aminothiazole: Known for its antimicrobial and anticancer properties, but lacks the cyano and acetamide functionalities.
4-Methylthiazole: Used in flavor and fragrance industries, but does not possess the same biological activity as the cyano-substituted derivative.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes, but differs significantly in structure and function.
Properties
IUPAC Name |
2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-6(3-9)8(14-11-5)12(2)4-7(10)13/h4H2,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFQGXBWVPWHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N(C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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